(Z)-Entacapone

Description

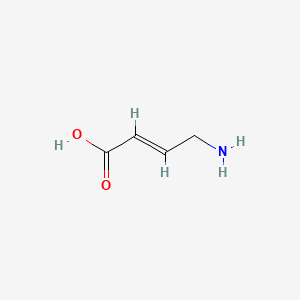

The exact mass of the compound (E)-4-Amino-2-butenoic acid is 101.047678466 g/mol and the complexity rating of the compound is 87.7. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-aminobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKJUUQOYOHLTF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045648 | |

| Record name | (E)-4-amino-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25747-40-4, 38090-53-8 | |

| Record name | 4-Aminocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-amino-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOCROTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of 4-Aminocrotonic Acid Isomers

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the vertebrate central nervous system, playing a crucial role in regulating neuronal excitability. The study of GABA's mechanism of action has been greatly facilitated by the use of conformationally restricted analogues. These molecules, by limiting the spatial arrangement of key functional groups, help to elucidate the specific conformations that GABA adopts when interacting with its various receptor subtypes and transporters.[1][2]

Among the most informative of these analogues are the geometric isomers of 4-aminocrotonic acid: trans-4-aminocrotonic acid (TACA) and cis-4-aminocrotonic acid (CACA).[3] The presence of a carbon-carbon double bond in their structures restricts free rotation, resulting in two distinct, planar conformations that have proven instrumental in differentiating the pharmacological profiles of GABA receptor subtypes.[1][2] This guide provides a comprehensive technical overview of the biological activities of TACA and CACA, focusing on their interactions with GABA receptors and transporters, and details the experimental methodologies used for their characterization. The profound differences in the biological activity of these isomers underscore the critical role of stereochemistry in molecular pharmacology and drug design.[1][4]

Pharmacodynamics and Molecular Interactions

The primary molecular targets for 4-aminocrotonic acid isomers within the central nervous system are the GABA receptors (ionotropic GABA-A and GABA-C receptors) and the plasma membrane GABA transporters (GATs). The distinct spatial arrangement of the amino and carboxyl groups in TACA and CACA dictates their affinity and efficacy at these sites.

trans-4-Aminocrotonic Acid (TACA)

TACA, with its extended conformation, acts as a potent agonist at both GABA-A and GABA-C receptors.[1][5][6][7] Its structure allows it to mimic the presumed extended conformation of GABA when it binds to GABA-A receptors.[2] In addition to its receptor activity, TACA is a competitive inhibitor of GABA uptake, suggesting it serves as a substrate for GABA transporters (GATs).[5][8][9] This dual action—activating inhibitory receptors while simultaneously blocking the clearance of endogenous GABA—results in a significant enhancement of GABAergic transmission. However, this broad activity profile can lead to complex physiological effects; for instance, despite enhancing GABAergic transmission, TACA has been observed to produce proconvulsant effects in certain animal models.[6][7]

cis-4-Aminocrotonic Acid (CACA)

In stark contrast to its trans isomer, CACA adopts a folded conformation. This specific spatial arrangement makes it a highly selective and potent partial agonist for the GABA-C receptor subtype (now often classified as the GABA-A-rho subtype).[1][3][10][11] CACA has a much lower affinity for GABA-A receptors and is a very weak inhibitor of GABA uptake.[3][8] This selectivity has made CACA an invaluable pharmacological tool for isolating and studying the function of GABA-C receptors, which are predominantly found in the vertebrate retina but also present in other brain regions.[3] The ability of the folded CACA molecule to selectively activate GABA-C receptors suggests that the GABA binding pocket on this receptor subtype is structurally distinct from that of GABA-A receptors, accommodating a more compact ligand conformation.[2]

Quantitative Pharmacological Data

The differential activities of TACA and CACA are quantitatively represented by their binding affinities and functional potencies at various GABAergic targets. The following table summarizes key data from published literature.

| Compound | Target | Assay Type | Species | Preparation | Parameter | Value | Reference |

| TACA | GABA-A/GABA-C | Receptor Binding | Rat | Brain Membranes | KD | 0.6 µM | [5] |

| GABA-C (rho1) | Electrophysiology | Human | Xenopus Oocytes | KD | 2.43 µM | [12] | |

| GABA Uptake | [3H]GABA Uptake | Rat | Neocortical Neurons | Inhibition | Complete | [8] | |

| CACA | GABA-C | Receptor Agonism | - | - | Activity | Potent, Selective | [3][10] |

| GABA-A | Receptor Binding | - | - | Activity | No significant binding | [3] | |

| GABA-B | Receptor Binding | - | - | Activity | No significant binding | [3] | |

| GABA Uptake | [3H]GABA Uptake | Rat | Neocortical Neurons | Inhibition | ~25% at high conc. | [8] |

Note: Data is aggregated from multiple sources. KD (dissociation constant) is a measure of binding affinity, with lower values indicating higher affinity. Direct comparative values for CACA are less common due to its high selectivity and partial agonism.

Signaling Pathways and Mechanisms of Action

Both GABA-A and GABA-C receptors are ionotropic, meaning they are ligand-gated ion channels.[13] Their activation does not involve a complex second messenger cascade. The binding of an agonist directly opens an integral chloride (Cl⁻) channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus producing an inhibitory effect.[13][14]

Experimental Protocols

Characterizing the biological activity of compounds like TACA and CACA involves a suite of standardized in vitro assays.

Radioligand Receptor Binding Assay (GABA-A)

This protocol determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GABA-A receptor.

Objective: To determine the inhibitory constant (Ki) of 4-aminocrotonic acid isomers at the GABA-A receptor.

Materials:

-

Tissue: Rat whole brain or specific regions like the cerebral cortex.

-

Buffers:

-

Radioligand: [³H]Muscimol or [³H]GABA (e.g., 5 nM final concentration).[15][16]

-

Non-specific binding: 10 mM GABA or 200 µM Bicuculline.[15][16]

-

Test Compounds: TACA and CACA at various concentrations.

-

Equipment: Homogenizer, refrigerated centrifuges, scintillation counter, glass fiber filters.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.[15]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[15]

-

Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g) for 30 minutes at 4°C to pellet the membranes.[15]

-

Wash the pellet by resuspending in binding buffer and repeating the high-speed centrifugation multiple times to remove endogenous GABA.[15]

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In test tubes, combine the prepared membranes (0.1-0.2 mg protein), [³H]Muscimol, and either buffer (for total binding), excess unlabeled GABA (for non-specific binding), or the test compound (TACA/CACA) at varying concentrations.[15][16]

-

Incubate the mixture at 4°C for 45 minutes.[15]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.[16]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol measures the functional activity (agonist, partial agonist, or antagonist properties) of the isomers on specific GABA receptor subtypes expressed in Xenopus oocytes.

Objective: To characterize the functional effects of TACA and CACA on human recombinant GABA-C (rho1) receptors.

Materials:

-

Expression System: Xenopus laevis oocytes injected with cRNA encoding the human rho1 subunit.

-

Recording Solution (Barth's Solution): Containing NaCl, KCl, HEPES, MgCl₂, CaCl₂, pH adjusted to ~7.4.

-

Test Compounds: GABA, TACA, and CACA dissolved in recording solution at various concentrations.

-

Equipment: Stereomicroscope, microinjection setup, two-electrode voltage-clamp amplifier, data acquisition system, perfusion system.

Methodology:

-

Oocyte Preparation:

-

Harvest and defolliculate oocytes from a female Xenopus laevis.

-

Microinject the oocytes with a known amount of cRNA for the GABA receptor subunit(s) of interest.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.

-

Clamp the membrane potential at a holding potential of -70 mV.[17]

-

-

Drug Application:

-

Establish a stable baseline current.

-

Apply GABA at a known concentration (e.g., EC₅₀) via the perfusion system to elicit a reference current response.

-

After washout and return to baseline, apply different concentrations of TACA or CACA to generate dose-response curves.

-

To test for antagonism, co-apply the test compound with GABA.[12]

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current induced by each agonist application.

-

Normalize the responses to the maximal GABA response.

-

Plot the normalized current versus the logarithm of the agonist concentration and fit the data to the Hill equation to determine the EC₅₀ (potency) and Imax (efficacy).

-

[³H]GABA Uptake Assay

This protocol measures the ability of the 4-aminocrotonic acid isomers to inhibit the reuptake of GABA into neurons or glial cells.

Objective: To determine the inhibitory potency of TACA and CACA on GABA transporters.

Materials:

-

Preparation: Primary cultures of neocortical neurons or synaptosomes prepared from rat brain.[8]

-

Radioligand: [³H]GABA.

-

Uptake Buffer: A physiological salt solution (e.g., Krebs-Ringer) containing glucose.

-

Inhibitors: TACA, CACA, and a known potent GAT inhibitor like Nipecotic acid (for positive control).[18][19]

-

Equipment: Liquid scintillation counter, filtration manifold.

Methodology:

-

Assay Preparation:

-

Pre-incubate the cultured cells or synaptosomes in uptake buffer at 37°C.

-

-

Inhibition and Uptake:

-

Add the test compounds (TACA/CACA) or control inhibitor at various concentrations to the preparation.

-

Initiate the uptake reaction by adding a low concentration of [³H]GABA.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

To determine non-specific uptake, run parallel samples at 4°C or in the presence of a saturating concentration of a known uptake inhibitor.

-

-

Termination and Quantification:

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the cells or synaptosomes on the filter and measure the trapped radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake at each concentration of the test compound.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Visualized Workflows and Relationships

General Experimental Workflow

The characterization of novel GABAergic compounds follows a logical progression from initial design and synthesis to detailed in vitro and in vivo analysis.

Isomer-Target Logical Relationships

The distinct structures of TACA and CACA lead to clear, divergent interactions with their molecular targets.

Conclusion

The isomers of 4-aminocrotonic acid, TACA and CACA, serve as a classic example of the importance of stereochemistry in pharmacology. Their rigid, distinct conformations have allowed researchers to probe the structural requirements of GABAergic proteins with high precision. TACA, with its broad agonism at GABA-A and GABA-C receptors and its inhibition of GABA uptake, acts as a general tool for enhancing GABAergic tone. In contrast, CACA's remarkable selectivity for GABA-C receptors has cemented its role as an indispensable pharmacological probe for studying this less ubiquitous but functionally important receptor class. The continued study of these and similar conformationally restricted analogues is essential for the rational design of novel, subtype-selective drugs for the treatment of neurological and psychiatric disorders.

References

- 1. 4-Aminocrotonic Acid Hydrochloride | 2126899-84-9 | Benchchem [benchchem.com]

- 2. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Trans-4-aminocrotonic acid (TACA), a potent agonist of GABA(A) and GABA(C) receptors, shows a proconvulsant action in the electroconvulsive threshold test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TACA | CAS:38090-53-8 | GABA uptake inhibitor. Also GABAA agonist and substrate for GABA-T | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TACA | GABAA Receptors | Tocris Bioscience [tocris.com]

- 10. (Z)-4-Amino-2-butenoic acid - Wikipedia [en.wikipedia.org]

- 11. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PDSP - GABA [kidbdev.med.unc.edu]

- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recording of GABA-Gated Currents. [bio-protocol.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

Preliminary Investigation of TACA's Proconvulsant Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preliminary findings concerning the proconvulsant effects of trans-4-Aminocrotonic acid (TACA). TACA is a conformationally restricted analogue of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). It functions as a potent agonist at both GABA-A and GABA-C receptors and is also known to inhibit GABA uptake. While compounds that enhance GABAergic transmission are typically associated with anticonvulsant properties, preclinical evidence has surprisingly demonstrated that TACA can exert proconvulsant effects under specific experimental conditions. This document summarizes the key quantitative data, details the experimental protocols used in these investigations, and explores the hypothesized mechanisms of action through signaling pathway diagrams.

Quantitative Data Summary

The primary evidence for TACA's proconvulsant activity comes from studies utilizing the maximal electroshock seizure threshold (MEST) test in mice. In this model, a proconvulsant effect is identified by a statistically significant reduction in the electrical current required to induce a tonic hindlimb extension seizure in 50% of the animals (CS50). The key findings are summarized below.

Table 1: Effect of TACA on the Electroconvulsive Threshold in Mice

| Treatment Group | Dose (mg/kg, i.p.) | CS50 (mA) [95% Confidence Limits] | Percent Change from Control |

| Control (Vehicle) | - | 5.4 [5.0 - 5.8] | - |

| TACA | 10 | 5.2 [4.7 - 5.7] | -3.7% |

| Control (Vehicle) | - | 5.6 [5.2 - 6.0] | - |

| TACA | 15 | 4.5 [4.1 - 4.9] | -19.6% |

| TACA | 25 | 4.3 [3.9 - 4.7] | -23.2% |

*Indicates a statistically significant decrease in the electroconvulsive threshold. Data sourced from Borowicz et al., 2005.[1]

Experimental Protocols

The data presented above were obtained using the Maximal Electroshock Seizure Threshold (MEST) test. This is a standard preclinical model for assessing a compound's potential to alter seizure susceptibility.

Maximal Electroshock Seizure Threshold (MEST) Test

Objective: To determine the minimum electrical current (in milliamperes, mA) required to induce a maximal (tonic hindlimb extension) seizure in 50% of a given animal population (the CS50 value). A significant decrease in the CS50 value after drug administration indicates a proconvulsant effect.

Animal Model:

-

Species: Male Albino Swiss mice

-

Weight: 20-25 g

-

Housing: Maintained in colony cages with free access to food and water, under standardized light/dark cycles and temperature conditions.

Drug Administration:

-

Compound: trans-4-Aminocrotonic acid (TACA)

-

Vehicle: Saline

-

Route of Administration: Intraperitoneal (i.p.)

-

Pre-treatment Time: TACA or vehicle was administered 30 minutes prior to the electroshock stimulus.

Procedure:

-

Animal Preparation: Mice are handled and acclimatized to the testing environment.

-

Electrode Placement: A drop of anesthetic (e.g., 0.5% tetracaine) is applied to the eyes. Corneal electrodes are then placed on the corneas of the mouse.

-

Stimulus Delivery: An electrical stimulus with a fixed frequency (e.g., 60 Hz) and pulse width is delivered for a short duration (e.g., 0.2 seconds) using a specialized pulse generator.

-

Threshold Determination: The "up-and-down" staircase method is employed. An initial current is chosen, and if the animal does not exhibit a tonic hindlimb extension, the current is increased for the next animal. If a seizure is observed, the current is decreased. This process is repeated across a cohort of animals.

-

Endpoint: The definitive endpoint is the observation of a full tonic extension of both hind limbs, where the limbs are in a 180° angle to the torso.

-

Data Analysis: The CS50 value and its 95% confidence limits are calculated from the stimulus intensities and animal responses using a statistical method such as Probit analysis. The CS50 of the TACA-treated group is then compared to the vehicle-treated control group.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the procedural flow for determining the proconvulsant effects of TACA using the MEST test.

Hypothesized Signaling Pathway for Proconvulsant Effect

The proconvulsant effect of TACA is paradoxical because GABA receptor agonists are typically inhibitory. The leading hypothesis suggests this effect is not mediated by classical GABA-A receptors, but rather by TACA's potent agonism at GABA-C receptors, which are highly expressed in specific brain regions like the superior colliculus.[1] Activation of these receptors may lead to a net disinhibition of seizure-propagating circuits.

Another potential mechanism for paradoxical proconvulsant effects from GABA agonists involves alterations in the neuronal chloride gradient. Under certain pathological conditions, the intracellular chloride concentration can increase, causing the GABA-A receptor-mediated current to become depolarizing rather than hyperpolarizing, thus promoting excitation.[2]

Discussion and Future Directions

The available data clearly indicate that TACA, despite being a GABA receptor agonist, can lower the seizure threshold in an electroshock model.[1] This finding is contrary to the expected anticonvulsant effects typically associated with enhanced GABAergic transmission.[1] The prevailing hypothesis centers on TACA's activity at GABA-C receptors, potentially leading to a disinhibition of critical seizure control pathways.[1]

This preliminary investigation highlights several areas for future research:

-

Mechanism Validation: The GABA-C hypothesis could be directly tested by co-administering TACA with a selective GABA-C receptor antagonist, such as TPMPA, to determine if the proconvulsant effect is reversed.

-

Broader Model Testing: The proconvulsant effects of TACA should be investigated in other seizure models, such as those induced by chemical convulsants like pentylenetetrazole (PTZ) or picrotoxin, to assess the generalizability of the current findings.

-

Electrophysiological Studies: In vitro electrophysiology on brain slices from relevant areas (e.g., superior colliculus, hippocampus) could elucidate the specific effects of TACA on neuronal excitability and synaptic inhibition, and determine if it causes depolarizing GABA responses.

For drug development professionals, the case of TACA serves as a critical reminder that compounds targeting neurotransmitter systems can have complex and sometimes counterintuitive effects. A thorough understanding of a compound's full receptor profile (including subtypes like GABA-C) and its effects across different brain regions is essential to accurately predict its net effect on neuronal excitability and overall safety profile.

References

Methodological & Application

Protocol for Selective Activation of GABA-C Receptors Using CACA

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols for Utilizing cis-4-aminocrotonic acid (CACA) as a Selective Agonist for Gamma-Aminobutyric Acid Type C (GABA-C) Receptors

This document provides a comprehensive guide for the use of cis-4-aminocrotonic acid (CACA), a conformationally restricted analog of the neurotransmitter gamma-aminobutyric acid (GABA), to selectively activate GABA-C receptors. GABA-C receptors, a subtype of ionotropic GABA receptors, are ligand-gated chloride channels.[1] Their distinct pharmacology and localization in the central nervous system, particularly the retina, make them a target of interest for neuroscience research and drug development.

CACA serves as a potent and selective partial agonist for GABA-C receptors, exhibiting minimal to no activity at GABA-A and GABA-B receptors.[2] This selectivity allows for the precise investigation of GABA-C receptor function and the screening of novel therapeutic agents targeting this receptor subtype.

Data Presentation: Quantitative Comparison of CACA Activity at GABA Receptor Subtypes

The following table summarizes the quantitative data on the potency and affinity of CACA at GABA-A, GABA-B, and GABA-C receptors. The data highlights the selectivity of CACA for the GABA-C receptor subtype.

| Receptor Subtype | Ligand | Parameter | Value (µM) | Notes |

| GABA-C | CACA | EC50 | ~1 | Highly sensitive to CACA.[3] |

| GABA-A | CACA | Affinity (Kd) | >1000 | CACA does not significantly bind to GABA-A receptors. |

| GABA-B | CACA | Affinity (Kd) | >1000 | CACA does not significantly bind to GABA-B receptors. |

Experimental Protocols

I. Preparation of Xenopus laevis Oocytes for GABA-C Receptor Expression

This protocol describes the preparation of Xenopus laevis oocytes for the expression of GABA-C receptors, a common system for studying ion channel function.

Materials:

-

Mature female Xenopus laevis

-

Collagenase solution (e.g., 2 mg/mL in calcium-free oocyte Ringer's solution)

-

Calcium-free oocyte Ringer's (OR-2) solution: 82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5

-

Oocyte Ringer's (ND96) solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5

-

cRNA encoding the desired GABA-C receptor subunit (e.g., ρ1)

Procedure:

-

Surgically remove a portion of the ovary from an anesthetized Xenopus laevis.

-

Isolate oocytes by gentle dissection.

-

Treat the oocytes with collagenase solution for 1-2 hours at room temperature with gentle agitation to defolliculate.

-

Wash the oocytes thoroughly with calcium-free OR-2 solution.

-

Select healthy, stage V-VI oocytes.

-

Inject each oocyte with 50 nL of GABA-C receptor subunit cRNA (e.g., 0.1-1 ng/oocyte).

-

Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C for 2-7 days to allow for receptor expression.

II. Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Measuring CACA-induced Currents

This protocol details the use of two-electrode voltage clamp electrophysiology to record the currents elicited by the application of CACA to GABA-C receptor-expressing Xenopus oocytes.

Materials:

-

GABA-C receptor-expressing Xenopus oocytes

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl

-

Recording chamber

-

Perfusion system

-

ND96 solution (as the external recording solution)

-

CACA stock solution (e.g., 100 mM in water) and serial dilutions in ND96

Procedure:

-

Place a GABA-C receptor-expressing oocyte in the recording chamber and continuously perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Establish a stable baseline current recording.

-

Apply increasing concentrations of CACA to the oocyte via the perfusion system, with washout periods in between applications to allow for receptor recovery.

-

Record the inward chloride current elicited by CACA at each concentration.

-

Construct a dose-response curve by plotting the peak current amplitude against the CACA concentration to determine the EC50 value.

Mandatory Visualizations

GABA-C Receptor Signaling Pathway

The activation of GABA-C receptors by CACA leads to the opening of an integrated chloride ion channel. This results in an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal excitability.

References

Application Notes and Protocols: 4-Aminocrotonic Acid in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocrotonic acid, existing as two geometric isomers, trans-4-aminocrotonic acid (TACA) and cis-4-aminocrotonic acid (CACA), serves as a valuable pharmacological tool in the study of γ-aminobutyric acid (GABA) neurotransmission. As conformationally restricted analogs of GABA, these compounds exhibit distinct selectivity and potency at various GABA receptors and transporters.[1][2] This document provides detailed application notes and protocols for the use of 4-aminocrotonic acid isomers in competitive binding assays, enabling researchers to investigate the pharmacology of the GABAergic system.

Data Presentation

The binding affinities of trans- and cis-4-aminocrotonic acid for GABA receptors and transporters are summarized below. It is important to note that while qualitative data is available for several targets, precise quantitative binding constants (Ki or IC50) are not always present in the public domain literature.

| Compound | Target | Assay Type | Radioligand | Preparation | Kd (µM) | Ki (µM) | IC50 (µM) | Reference |

| trans-4-Aminocrotonic acid (TACA) | GABAC Receptor | Competitive Binding | [3H]GABA | Recombinant human ρ1 subunits expressed in Xenopus oocytes | 0.6 | - | - | [3] |

| trans-4-Aminocrotonic acid (TACA) | GABAA Receptor | Functional/Binding | - | Primary neuronal cultures | - | - | Potent Agonist | [4] |

| trans-4-Aminocrotonic acid (TACA) | GABA Uptake | [3H]GABA Uptake | [3H]GABA | Neocortical neurons | - | - | Complete Inhibition | [4] |

| cis-4-Aminocrotonic acid (CACA) | GABAC Receptor | Functional | - | Recombinant human ρ1 subunits expressed in Xenopus oocytes | - | - | Selective Partial Agonist | [1] |

| cis-4-Aminocrotonic acid (CACA) | GABAA Receptor | Functional/Binding | - | Primary neuronal cultures | - | No significant binding | - | [1] |

| cis-4-Aminocrotonic acid (CACA) | GABAB Receptor | Functional/Binding | - | - | - | No significant binding | - | [1] |

| cis-4-Aminocrotonic acid (CACA) | GABA Uptake | [3H]GABA Uptake | [3H]GABA | Neocortical neurons | - | - | 25% inhibition at high concentrations | [4] |

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for GABAA Receptors

This protocol is adapted for determining the binding affinity of 4-aminocrotonic acid isomers to GABAA receptors using [3H]muscimol, a high-affinity GABAA agonist.

Materials:

-

Biological Sample: Rat brain cortex membranes

-

Radioligand: [3H]muscimol (specific activity ~15-30 Ci/mmol)

-

Non-specific Binding Control: GABA (1 mM) or bicuculline (100 µM)

-

Test Compounds: trans-4-aminocrotonic acid, cis-4-aminocrotonic acid

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Filtration manifold and vacuum pump

-

Microplate reader or liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain cortices in 10 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh assay buffer and repeat the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay). Dilute the membrane preparation to a final concentration of 0.2-0.4 mg/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compounds (4-aminocrotonic acid isomers) in assay buffer.

-

In a 96-well plate or individual tubes, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]muscimol (final concentration 1-5 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of GABA (1 mM) or bicuculline (100 µM), 50 µL of [3H]muscimol, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of test compound dilution, 50 µL of [3H]muscimol, and 100 µL of membrane preparation.

-

-

-

Incubation:

-

Incubate the plate/tubes at 4°C for 30-60 minutes.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well/tube through glass fiber filters pre-soaked in assay buffer using a filtration manifold.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: [3H]GABA Uptake Inhibition Assay for GABA Transporters

This protocol measures the ability of 4-aminocrotonic acid isomers to inhibit the uptake of [3H]GABA into neuronal or glial preparations.

Materials:

-

Biological Sample: Primary neuronal cultures or synaptosomes from rat brain.

-

Radioligand: [3H]GABA (specific activity ~30-60 Ci/mmol)

-

Test Compounds: trans-4-aminocrotonic acid, cis-4-aminocrotonic acid

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM Glucose, pH 7.4)

-

Wash Buffer: Ice-cold Uptake Buffer

-

Microplate or tubes suitable for cell culture

-

Liquid scintillation counter

Procedure:

-

Cell/Synaptosome Preparation:

-

Prepare primary neuronal cultures or synaptosomes according to standard laboratory protocols.

-

Plate the cells or aliquot the synaptosomes into the wells of a microplate.

-

-

Assay Setup:

-

Wash the cells/synaptosomes twice with pre-warmed Uptake Buffer.

-

Pre-incubate the preparations with varying concentrations of the test compounds (4-aminocrotonic acid isomers) or buffer (for total uptake) for 10-15 minutes at 37°C.

-

To determine non-specific uptake, a parallel set of wells can be incubated at 4°C or in the presence of a known potent GABA uptake inhibitor (e.g., tiagabine).

-

-

Uptake Reaction:

-

Initiate the uptake by adding [3H]GABA (final concentration 10-50 nM) to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

-

Termination and Washing:

-

Terminate the uptake by rapidly aspirating the medium and washing the cells/synaptosomes three times with ice-cold Wash Buffer.

-

-

Quantification:

-

Lyse the cells/synaptosomes with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the competitor concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways of GABA receptors.

Experimental Workflow

Caption: Workflow for a competitive binding assay.

References

- 1. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminocrotonic Acid Hydrochloride | 2126899-84-9 | Benchchem [benchchem.com]

- 3. GABA Receptor | DC Chemicals [dcchemicals.com]

- 4. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of cis- and trans-4-Aminocrotonic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of the geometrically isomeric compounds, cis- and trans-4-Aminocrotonic acid. These compounds are conformationally restricted analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and serve as valuable pharmacological tools for studying GABA receptor subtypes. trans-4-Aminocrotonic acid (TACA) is an agonist at both GABAA and GABAC receptors, while cis-4-aminocrotonic acid (CACA) is a selective partial agonist for GABAA-ρ (formerly GABAC) receptors.

Synthesis of trans-4-Aminocrotonic Acid (TACA)

An efficient synthesis of TACA can be achieved from the GABA metabolite, γ-amino-β-hydroxybutyric acid (GABOB). This method, adapted from Forrester et al. (2017), involves a two-step procedure of esterification followed by elimination.

Experimental Protocol

Step 1: Esterification of γ-amino-β-hydroxybutyric acid (GABOB)

-

To a solution of γ-amino-β-hydroxybutyric acid (1.0 eq) in methanol, add thionyl chloride (2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to yield the methyl ester of GABOB.

Step 2: Elimination to form trans-4-Aminocrotonic acid

-

Dissolve the GABOB methyl ester in a suitable solvent and treat with a strong base to induce elimination of the hydroxyl group.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, neutralize the reaction mixture and purify the product by recrystallization or chromatography to obtain trans-4-aminocrotonic acid.

Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 1 | GABOB methyl ester | GABOB | Thionyl chloride | Methanol | 24 | >95 |

| 2 | trans-4-Aminocrotonic acid | GABOB methyl ester | Strong base | - | - | Not specified |

Note: The yield for the elimination step is not specified in the abstract and would require access to the full text for confirmation.

Synthesis of cis-4-Aminocrotonic Acid (CACA)

The synthesis of CACA requires a stereoselective approach to favor the formation of the Z-alkene. A common strategy involves the partial hydrogenation of a corresponding alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst. An alternative route, described by Allan & Johnston (1985), utilizes phthalimido-protected intermediates. The foundational synthesis by Johnston et al. (1975) likely proceeds via 4-aminobut-2-ynoic acid.

Experimental Protocol: Synthesis via Partial Hydrogenation of 4-Aminobut-2-ynoic Acid

Step 1: Preparation of 4-Aminobut-2-ynoic Acid

This intermediate can be synthesized from propargyl alcohol through a series of reactions including oxidation, halogenation, and amination.

Step 2: Partial Hydrogenation to cis-4-Aminocrotonic Acid

-

Dissolve 4-aminobut-2-ynoic acid in a suitable solvent (e.g., methanol, ethanol).

-

Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

-

Hydrogenate the mixture under a hydrogen atmosphere (typically balloon pressure) at room temperature.

-

Monitor the reaction closely by techniques such as NMR or GC to prevent over-reduction to the saturated analogue.

-

Upon consumption of the starting material, filter the catalyst and remove the solvent under reduced pressure.

-

Purify the resulting cis-4-aminocrotonic acid by recrystallization.

Quantitative Data

| Step | Product | Starting Material | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 2 | cis-4-Aminocrotonic acid | 4-Aminobut-2-ynoic acid | Lindlar's catalyst | Methanol/Ethanol | Variable | High (typically) |

Note: Specific yields and reaction conditions are dependent on the precise experimental setup and would be detailed in the full publication.

Synthesis Workflow Diagrams

The following diagrams illustrate the synthetic pathways described above.

Caption: Synthesis of trans-4-Aminocrotonic acid (TACA) from GABOB.

Caption: Synthesis of cis-4-Aminocrotonic acid (CACA) via partial hydrogenation.

Application Notes and Protocols for the Use of 4-Aminocrotonic Acid in Xenopus Oocyte Expression Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of ion channels and membrane-bound receptors. Its large size facilitates the microinjection of exogenous messenger RNA (mRNA), leading to the expression of functional proteins on the oocyte membrane. This system is particularly well-suited for studying the pharmacology of ligand-gated ion channels, such as the γ-aminobutyric acid (GABA) receptors. 4-Aminocrotonic acid, a conformationally restricted analog of GABA, exists as two geometric isomers, trans-4-aminocrotonic acid (TACA) and cis-4-aminocrotonic acid (CACA). These isomers exhibit distinct pharmacological profiles at GABA receptors, making them valuable tools for dissecting the function of different receptor subtypes.

This document provides detailed application notes and protocols for the use of 4-aminocrotonic acid in Xenopus oocyte expression systems to study GABA receptor pharmacology.

Data Presentation

The pharmacological effects of TACA and CACA on various GABA receptor subtypes expressed in Xenopus oocytes can be quantified by determining their potency (EC50) and efficacy. The following tables summarize the available quantitative data for these compounds.

| Compound | Receptor Subtype | Parameter | Value | Reference |

| trans-4-Aminocrotonic acid (TACA) | Human GABAC ρ1 | EC50 | 0.4 µM | [1] |

| trans-4-Aminocrotonic acid (TACA) | Human GABAC ρ1 | Kd | 0.6 µM | [1] |

Note: There is a notable lack of comprehensive, publicly available data on the EC50 values of trans- and cis-4-aminocrotonic acid across a wide range of GABAA receptor subtypes expressed in Xenopus oocytes. The provided data for TACA is specific to the GABAC receptor. Further experimental investigation is required to fully characterize the activity of these compounds on various GABAA receptor isoforms.

Signaling Pathways and Experimental Logic

The activation of GABAA receptors by agonists like GABA or 4-aminocrotonic acid leads to the opening of an integral chloride ion channel, resulting in the influx of chloride ions into the cell. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus mediating an inhibitory neurotransmitter response. The experimental workflow is designed to quantify this ion channel activity.

Caption: GABAA Receptor Activation by 4-Aminocrotonic Acid.

The experimental workflow involves the expression of specific GABA receptor subunits in Xenopus oocytes, followed by electrophysiological recording to measure the ion currents elicited by the application of 4-aminocrotonic acid.

Caption: Xenopus Oocyte Expression and Electrophysiology Workflow.

Experimental Protocols

Protocol 1: Preparation of Xenopus laevis Oocytes

-

Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution. Surgically remove a portion of the ovary and place it in a calcium-free OR-2 buffer (82.5 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

-

Defolliculation: Cut the ovarian lobe into small pieces and incubate in OR-2 buffer containing 2 mg/mL collagenase type I for 2-3 hours at room temperature with gentle agitation to remove the follicular cell layer.

-

Oocyte Selection: Manually separate the oocytes and wash them thoroughly with ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5). Select healthy, stage V-VI oocytes for injection.

-

Oocyte Maintenance: Store the selected oocytes in ND96 buffer supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin at 16-18°C.

Protocol 2: cRNA Preparation and Microinjection

-

cRNA Synthesis: Linearize the plasmid DNA containing the desired GABA receptor subunit cDNA. Use an in vitro transcription kit to synthesize capped cRNA. Purify the cRNA and determine its concentration and quality.

-

cRNA Mixture Preparation: For heteromeric receptors, mix the cRNAs of the different subunits in a desired ratio (e.g., 1:1:10 for α:β:γ subunits). Dilute the final cRNA mixture in RNase-free water to a final concentration of 0.1-1 µg/µL.

-

Microinjection: Load a glass microinjection needle with the cRNA mixture. Using a micromanipulator, inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.

-

Incubation: Incubate the injected oocytes in supplemented ND96 buffer at 16-18°C for 2-7 days to allow for receptor expression.

Protocol 3: Preparation of 4-Aminocrotonic Acid Solutions

-

Stock Solution Preparation: Prepare a high-concentration stock solution of trans-4-aminocrotonic acid and cis-4-aminocrotonic acid (e.g., 100 mM) in high-purity water. Gentle heating or sonication may be required to fully dissolve the compound. Store the stock solution at -20°C.

-

Working Solution Preparation: On the day of the experiment, thaw the stock solution and prepare a series of dilutions in ND96 recording buffer to the desired final concentrations for constructing a dose-response curve (e.g., ranging from 0.1 µM to 1 mM).

Protocol 4: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

-

Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Oocyte Placement: Place an oocyte expressing the GABA receptors in a recording chamber continuously perfused with ND96 buffer.

-

Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage Clamping: Clamp the oocyte membrane potential to a holding potential of -60 to -80 mV.

-

Drug Application: Perfuse the recording chamber with the different concentrations of 4-aminocrotonic acid prepared in Protocol 3. Apply each concentration until the current response reaches a steady state.

-

Data Acquisition: Record the current responses elicited by the application of the agonist. Ensure a sufficient washout period with ND96 buffer between applications to allow for receptor recovery.

-

Data Analysis: Measure the peak current amplitude for each concentration. Normalize the responses to the maximal current and plot the data to generate a dose-response curve. Fit the curve with a Hill equation to determine the EC50 and Hill coefficient.

Conclusion

The Xenopus oocyte expression system is a powerful tool for the pharmacological characterization of 4-aminocrotonic acid isomers at GABA receptors. The distinct profiles of TACA and CACA can be leveraged to understand the subunit composition and function of native and recombinant GABA receptors. The protocols outlined in this document provide a framework for conducting these studies. Further research is warranted to expand the quantitative dataset for these compounds on a wider array of GABAA receptor subtypes to facilitate their use as selective pharmacological tools in neuroscience and drug development.

References

4-Aminocrotonic Acid: A Tool for Probing GABA Receptor Subtype Diversity

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on a variety of receptor subtypes to regulate neuronal excitability. The diverse family of GABA receptors is broadly classified into GABA-A, GABA-B, and the former GABA-C class, now recognized as a subset of GABA-A receptors composed of rho (ρ) subunits. Dissecting the specific roles of these receptor subtypes is crucial for understanding brain function and for the development of targeted therapeutics for neurological and psychiatric disorders. 4-Aminocrotonic acid, a conformationally restricted analogue of GABA, and its isomers, serve as valuable pharmacological tools for this purpose. This document provides detailed application notes and protocols for utilizing 4-aminocrotonic acid in the study of GABA receptor subtypes.

Physicochemical Properties and Isomer-Specific Activity

4-Aminocrotonic acid exists as two geometric isomers: trans-4-aminocrotonic acid (TACA) and cis-4-aminocrotonic acid (CACA). Their rigid structures, compared to the flexible GABA molecule, confer selectivity for different GABA receptor subtypes.

trans-4-Aminocrotonic Acid (TACA) is a potent agonist at both GABA-A and GABA-C receptors[1][2]. Its extended conformation is thought to mimic the conformation of GABA when binding to GABA-A receptors[3]. TACA also acts as an inhibitor of GABA uptake, which should be considered when interpreting experimental results[1][4].

cis-4-Aminocrotonic Acid (CACA) exhibits selectivity for GABA-C receptors, acting as a potent and selective partial agonist[3][5]. Its folded conformation is believed to be responsible for this selectivity, as it does not bind to GABA-A or GABA-B receptors[5].

Data Presentation

The following tables summarize the quantitative data available for the interaction of 4-aminocrotonic acid isomers with GABA receptor subtypes.

Table 1: Binding Affinity and Potency of trans-4-Aminocrotonic Acid (TACA) at GABA Receptors

| Receptor Subtype | Parameter | Value (µM) | Species/System | Reference |

| GABA-C (homomeric ρ1) | Kd | 0.6 | - | [6] |

| GABA-C (homomeric ρ1) | Ki | 0.36 | Human (expressed in X. laevis oocytes) | [7] |

| GABA-C (homomeric ρ1) | EC50 | 0.53 | Human (expressed in X. laevis oocytes) | [7] |

| GABA-A | Agonist | - | General | [1][2][6] |

| GABA Transporter | Inhibitor | - | Rat brain slices | [4] |

Table 2: Activity of cis-4-Aminocrotonic Acid (CACA) at GABA Receptors

| Receptor Subtype | Activity | Selectivity | Reference |

| GABA-C | Potent partial agonist | Selective for GABA-C | [3][5] |

| GABA-A | No binding | - | [5] |

| GABA-B | No binding | - | [5] |

Experimental Protocols

Here we provide detailed methodologies for key experiments utilizing 4-aminocrotonic acid to study GABA receptor subtypes.

Radioligand Binding Assay for GABA-C Receptors

This protocol is adapted from a [3H]GABA binding assay and can be used to determine the binding affinity of 4-aminocrotonic acid isomers at GABA-C receptors through competitive displacement.

Objective: To determine the Ki of TACA and CACA for the GABA-C receptor.

Materials:

-

Rat cerebellum (tissue of choice due to high GABA-C receptor enrichment)

-

[3H]GABA (radioligand)

-

trans-4-aminocrotonic acid (TACA)

-

cis-4-aminocrotonic acid (CACA)

-

Isoguvacine (to block GABA-A sites)

-

Bicuculline (GABA-A antagonist, for defining non-specific binding)

-

Tris-citrate buffer (50 mM, pH 7.1)

-

Homogenizer

-

Centrifuge (refrigerated)

-

Scintillation counter and vials

-

Glass fiber filters

Protocol:

-

Membrane Preparation:

-

Homogenize rat cerebellum in ice-cold Tris-citrate buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 50,000 x g for 20 minutes at 4°C.

-

Wash the pellet by resuspending in fresh buffer and centrifuging again. Repeat this wash step three times to remove endogenous GABA.

-

Resuspend the final pellet in Tris-citrate buffer containing 40 µM isoguvacine to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes with the following components:

-

Total Binding: Membrane preparation, [3H]GABA (e.g., 10 nM).

-

Non-specific Binding: Membrane preparation, [3H]GABA, and a high concentration of unlabeled GABA (e.g., 1 mM) or bicuculline (e.g., 100 µM).

-

Displacement: Membrane preparation, [3H]GABA, and varying concentrations of TACA or CACA (e.g., 10-9 M to 10-3 M).

-

-

Incubate all tubes at 4°C for 20 minutes.

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold Tris-citrate buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the competing ligand (TACA or CACA).

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]GABA and Kd is its dissociation constant for the GABA-C receptor.

-

Electrophysiological Recording in Xenopus Oocytes

This protocol describes the use of two-electrode voltage-clamp to characterize the functional effects of 4-aminocrotonic acid isomers on expressed recombinant GABA receptors.

Objective: To determine the EC50 and agonist/antagonist properties of TACA and CACA at specific GABA receptor subunit combinations.

Materials:

-

Xenopus laevis oocytes

-

cRNA for desired GABA receptor subunits (e.g., human ρ1 for GABA-C, or α1, β2, γ2 for a common GABA-A subtype)

-

Microinjection setup

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Perfusion system

-

Oocyte recording chamber

-

Barth's solution

-

Recording solution (e.g., ND96)

-

TACA and CACA stock solutions

Protocol:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject oocytes with a solution containing the cRNA for the GABA receptor subunits of interest.

-

Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Establish a stable baseline current.

-

Apply GABA (e.g., 10 µM) to confirm receptor expression and obtain a reference maximal response.

-

After a washout period, apply varying concentrations of TACA or CACA to the oocyte and record the induced current.

-

To test for antagonist activity, co-apply the compound with a known concentration of GABA.

-

-

Data Analysis:

-

Measure the peak current response for each concentration of the test compound.

-

Normalize the responses to the maximal GABA response.

-

Plot the normalized current against the logarithm of the agonist concentration and fit the data with a Hill equation to determine the EC50 and Hill coefficient.

-

For antagonists, calculate the Kb from the shift in the GABA concentration-response curve.

-

Mandatory Visualizations

Caption: Signaling pathways for GABA-A/C and GABA-B receptors.

Caption: Workflow for a competitive radioligand binding assay.

Caption: Receptor selectivity of 4-aminocrotonic acid isomers.

References

- 1. TACA | CAS:38090-53-8 | GABA uptake inhibitor. Also GABAA agonist and substrate for GABA-T | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Trans-4-aminocrotonic acid (TACA), a potent agonist of GABA(A) and GABA(C) receptors, shows a proconvulsant action in the electroconvulsive threshold test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

Troubleshooting & Optimization

Troubleshooting 4-Aminocrotonic acid solubility in physiological buffers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminocrotonic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its use in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is 4-aminocrotonic acid and what are its key physicochemical properties?

4-aminocrotonic acid is a derivative of gamma-aminobutyric acid (GABA) and acts as a GABA receptor agonist. It exists as two stereoisomers: cis-(Z)-4-aminocrotonic acid and trans-(E)-4-aminocrotonic acid, which exhibit different pharmacological profiles.[1][2] Understanding its physicochemical properties is crucial for its effective use in experiments.

Table 1: Physicochemical Properties of 4-Aminocrotonic Acid

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂ | |

| Molecular Weight | 101.10 g/mol | |

| Predicted pKa (Carboxyl Group) | 3.65 | |

| Estimated pKa (Amino Group) | ~9-10 | General amino acid knowledge |

| Estimated Isoelectric Point (pI) | ~6.3 - 6.8 | Calculated |

| Water Solubility | >20 mg/mL |

Q2: I'm having trouble dissolving 4-aminocrotonic acid in Phosphate Buffered Saline (PBS) at pH 7.4. What could be the issue?

The primary reason for poor solubility of 4-aminocrotonic acid around neutral pH is its zwitterionic nature. Like other amino acids, it has both an acidic carboxyl group and a basic amino group. The isoelectric point (pI) is the pH at which the net charge of the molecule is zero, and at this pH, its solubility is at a minimum.[3][4] The estimated pI of 4-aminocrotonic acid is in the range of 6.3-6.8. Since PBS at pH 7.4 is close to this pI, you may experience solubility issues.

Q3: How can I improve the solubility of 4-aminocrotonic acid in my physiological buffer?

To improve solubility, you should adjust the pH of your buffer to be further away from the isoelectric point (pI) of 4-aminocrotonic acid.

-

Acidic pH: By lowering the pH to be at least 1-2 units below the pI (e.g., pH 4.5-5.5), the amino group will be protonated (-NH₃⁺), resulting in a net positive charge and increased solubility.

-

Alkaline pH: By increasing the pH to be at least 1-2 units above the pI (e.g., pH 8.5-9.5), the carboxyl group will be deprotonated (-COO⁻), resulting in a net negative charge and increased solubility.

Q4: Are there any other factors that can affect the solubility of 4-aminocrotonic acid?

Yes, other factors can influence solubility:

-

Temperature: Gently warming the solution can help increase the solubility of most compounds. However, be cautious about the thermal stability of 4-aminocrotonic acid for your specific application.

-

Ionic Strength: The presence of salts in buffers like PBS can either increase or decrease solubility depending on the specific interactions. If you continue to face issues, you could try dissolving the compound in a buffer with a lower salt concentration.

-

Purity of the Compound: Impurities can sometimes affect the dissolution of the target compound. Ensure you are using a high-purity grade of 4-aminocrotonic acid.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with 4-aminocrotonic acid.

Problem: 4-Aminocrotonic acid does not fully dissolve in physiological buffer.

Relationship Between pH, pKa, and Ionization State

The solubility of 4-aminocrotonic acid is directly influenced by its ionization state, which is dependent on the pH of the solution. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the protonated and deprotonated forms of an ionizable group.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of 4-Aminocrotonic Acid

-

Weighing: Accurately weigh 101.1 mg of 4-aminocrotonic acid (for 10 mL of stock solution).

-

Initial Dissolution:

-

For acidic stock: Add the powder to 8 mL of 0.1 M HCl.

-

For basic stock: Add the powder to 8 mL of 0.1 M NaOH.

-

-

Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.

-

Volume Adjustment: Once dissolved, bring the final volume to 10 mL with the respective solvent (0.1 M HCl or 0.1 M NaOH).

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Usage: When preparing your working solution, add the required volume of the stock solution to your physiological buffer and adjust the final pH of the working solution as needed for your experiment.

Protocol 2: Determination of 4-Aminocrotonic Acid Solubility in a Physiological Buffer

-

Buffer Preparation: Prepare the desired physiological buffer (e.g., PBS) at a specific pH.

-

Saturated Solution Preparation: Add an excess amount of 4-aminocrotonic acid to a known volume of the buffer (e.g., 5 mL) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

-

Dilution: Dilute the supernatant with an appropriate solvent (e.g., 0.1 M HCl) to a concentration within the linear range of your analytical method.

-

Quantification: Analyze the concentration of 4-aminocrotonic acid in the diluted supernatant using a suitable analytical method, such as HPLC with UV detection or a spectrophotometric assay.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

References

Technical Support Center: Optimizing 4-Aminocrotonic Acid Concentration for Neuronal Cultures

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminocrotonic acid in neuronal cultures.

Frequently Asked Questions (FAQs)

Q1: What is 4-Aminocrotonic acid and what are its isomers?

4-Aminocrotonic acid (ACA) is an unsaturated analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It exists as two geometric isomers: cis-4-Aminocrotonic acid and trans-4-Aminocrotonic acid (TACA). Both isomers can act as agonists at GABA receptors, though they exhibit different potencies.

Q2: What is the primary mechanism of action of 4-Aminocrotonic acid in neurons?

trans-4-Aminocrotonic acid is a potent agonist at both GABA-A and GABA-C receptors.[1] Like GABA, its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated chloride ion channels. The influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neuronal activity.

Q3: Which isomer of 4-Aminocrotonic acid should I use?

The trans isomer (TACA) is generally considered to be the more potent agonist at GABA-A and GABA-C receptors.[1] Therefore, for experiments aiming to mimic or study GABAergic inhibition, trans-4-aminocrotonic acid is typically the isomer of choice.

Q4: How should I prepare a stock solution of 4-Aminocrotonic acid?

For cell culture experiments, it is recommended to prepare a concentrated stock solution of 4-Aminocrotonic acid in a sterile, biocompatible solvent.

Experimental Protocol: Preparation of 4-Aminocrotonic Acid Stock Solution

-

Weighing: Accurately weigh out the desired amount of high-purity trans-4-aminocrotonic acid powder in a sterile environment.

-

Dissolving: Dissolve the powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a final concentration of 10-100 mM. Gentle warming or vortexing may aid in dissolution.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No observable effect on neuronal activity. | Concentration of 4-Aminocrotonic acid is too low. | Increase the concentration of 4-Aminocrotonic acid in a stepwise manner. Refer to the concentration table below for suggested ranges. |

| Poor health of neuronal culture. | Ensure that the neuronal cultures are healthy and exhibit spontaneous activity before starting the experiment. Check for signs of stress or cell death under a microscope. | |

| Inactive compound. | Verify the purity and integrity of the 4-Aminocrotonic acid. If possible, test its activity in a well-established positive control assay. | |

| Significant cell death or neurotoxicity observed. | Concentration of 4-Aminocrotonic acid is too high. | High concentrations of GABA agonists can sometimes lead to excitotoxicity or other detrimental effects. Reduce the concentration and perform a dose-response curve to determine the optimal non-toxic concentration. |

| Contamination of the culture. | Check for signs of bacterial or fungal contamination. | |

| Solvent toxicity. | If a solvent other than water or PBS was used, perform a vehicle control experiment to ensure the solvent itself is not toxic at the final concentration used. | |

| Unexpected increase in neuronal firing (proconvulsant effect). | Off-target effects at high concentrations. | In vivo studies have shown that high doses of trans-4-aminocrotonic acid can have proconvulsant effects.[1] This may be due to complex network effects or off-target actions. Reduce the concentration to a more physiologically relevant range. |

| Developmental stage of neurons. | In developing neurons, GABAergic signaling can be excitatory due to a higher intracellular chloride concentration. Ensure the developmental stage of your neuronal culture is appropriate for inhibitory GABAergic responses. |

Data Presentation

Table 1: Suggested Concentration Ranges of trans-4-Aminocrotonic Acid for Neuronal Culture Experiments

| Concentration Range | Expected Effect | Notes |

| 1 - 10 µM | Threshold to low activation of GABA receptors. | A good starting point for initial experiments. |

| 10 - 100 µM | Moderate to strong activation of GABA receptors, leading to significant inhibition of neuronal firing. | Often used for studying the effects of sustained GABAergic stimulation. |

| > 100 µM | Potentially saturating concentrations. | Use with caution, as high concentrations may lead to receptor desensitization, off-target effects, or neurotoxicity. |

Note: The optimal concentration is highly dependent on the neuronal cell type, culture density, and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.

Experimental Protocols

Protocol: Optimizing trans-4-Aminocrotonic Acid Concentration Using a Neuronal Viability Assay

-

Cell Plating: Plate primary neurons or iPSC-derived neurons in a 96-well plate at a density of 20,000 - 50,000 cells per well. Allow the cells to mature for at least 7-10 days in vitro.

-

Preparation of Treatment Media: Prepare a serial dilution of the trans-4-aminocrotonic acid stock solution in pre-warmed neuronal culture medium to achieve final concentrations ranging from 1 µM to 500 µM. Include a vehicle-only control.

-

Treatment: Carefully remove half of the old medium from each well and replace it with the same volume of the prepared treatment medium.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Viability Assessment: Assess cell viability using a suitable assay, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the EC50 (effective concentration) or any potential toxic concentrations.

Visualizations

Caption: Signaling pathway of 4-Aminocrotonic acid at the GABA-A receptor.

Caption: Experimental workflow for optimizing 4-Aminocrotonic acid concentration.

References

Technical Support Center: Investigating Unexpected Proconvulsant Effects of TACA in vivo

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who have encountered unexpected proconvulsant effects during in vivo experiments with TACA (trans-4-Aminocrotonic acid).

Frequently Asked Questions (FAQs)

Q1: What is TACA and what is its expected mechanism of action?

TACA, or trans-4-Aminocrotonic acid, is recognized as a potent agonist of both GABAA and GABAC receptors.[1] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature central nervous system.[2] Therefore, GABA receptor agonists are generally expected to reduce neuronal excitability and exhibit anticonvulsant properties.

Q2: We observed proconvulsant effects with TACA in our in vivo model. Is this a known issue?

Yes, this paradoxical proconvulsant effect has been documented. An in vivo study in mice using the electroconvulsive threshold test demonstrated that TACA, at doses of 15 mg/kg and 25 mg/kg, significantly lowered the seizure threshold, indicating a proconvulsant action.[1] This finding was contrary to the expected anticonvulsant effect of a GABA agonist.[1]

Q3: What is the potential mechanism behind the paradoxical proconvulsant effect of a GABA agonist like TACA?

While seemingly counterintuitive, GABAergic transmission can, under certain conditions, lead to neuronal excitation. The conventional inhibitory effect of GABA relies on the influx of chloride ions (Cl-) through GABAA receptors, which hyperpolarizes the neuron. However, the direction of Cl- flow is dependent on the intracellular Cl- concentration. In some neuronal populations or under specific pathological conditions, a high intracellular Cl- concentration can cause Cl- to exit the cell upon GABAA receptor activation. This efflux of negatively charged ions leads to depolarization, bringing the neuron closer to its firing threshold and thus promoting excitation. Additionally, GABAA receptors are also permeable to bicarbonate ions (HCO3-). The efflux of bicarbonate can also contribute to a depolarizing effect. This paradoxical excitation is more commonly observed in the developing brain but can also occur in mature neurons under certain circumstances.

Q4: Could the proconvulsant effect be specific to the animal model or experimental paradigm used?

It is possible. The reported proconvulsant effects of TACA were observed in the maximal electroshock seizure threshold (MEST) test in mice.[1] Different animal models of seizures (e.g., pentylenetetrazole (PTZ)-induced seizures) rely on different neurochemical pathways and may yield different results. Factors such as the species, strain, age, and sex of the animals can also influence the outcome. It is crucial to carefully consider the specifics of the experimental setup when interpreting unexpected results.

Troubleshooting Guide

If you are observing unexpected proconvulsant effects with TACA in your in vivo experiments, consider the following troubleshooting steps:

1. Verify Compound Identity and Purity:

-

Action: Confirm the identity and purity of your TACA sample using appropriate analytical methods (e.g., NMR, mass spectrometry, HPLC).

-

Rationale: Impurities or degradation products could be responsible for the observed proconvulsant activity.